Benzene, 1-nonenyl-
Overview
Description
Benzene, 1-nonenyl- is an organic compound with the molecular formula C15H22. It is a derivative of benzene where a nonenyl group is attached to the benzene ring. This compound is part of the larger family of alkylbenzenes, which are known for their diverse applications in various fields, including industrial and scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzene, 1-nonenyl- can be synthesized through the alkylation of benzene with 1-nonene. This reaction typically involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution. The reaction conditions usually include a temperature range of 0-50°C and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of Benzene, 1-nonenyl- can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process .
Types of Reactions:
Oxidation: Benzene, 1-nonenyl- can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert Benzene, 1-nonenyl- to its corresponding alkane derivative using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common for Benzene, 1-nonenyl-. These reactions can introduce various functional groups onto the benzene ring using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous solution at room temperature.
Reduction: H2 gas with a palladium catalyst at elevated temperatures and pressures.
Substitution: Br2 in the presence of a Lewis acid catalyst like FeBr3 at room temperature.
Major Products Formed:
Oxidation: Nonenylbenzene oxide.
Reduction: Nonylbenzene.
Substitution: Bromononenylbenzene, nitrononenylbenzene.
Scientific Research Applications
Benzene, 1-nonenyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of Benzene, 1-nonenyl- involves its interaction with molecular targets through electrophilic aromatic substitution. The nonenyl group can influence the reactivity of the benzene ring, making it more susceptible to electrophilic attack. This interaction can lead to the formation of various substituted derivatives, which can exhibit different biological and chemical properties .
Comparison with Similar Compounds
- Benzene, 1-octenyl-
- Benzene, 1-decenyl-
- Benzene, 1-undecenyl-
Comparison: Benzene, 1-nonenyl- is unique due to the length of its nonenyl chain, which can influence its physical and chemical properties. Compared to Benzene, 1-octenyl-, it has a longer carbon chain, which can affect its solubility and reactivity. Similarly, Benzene, 1-decenyl- and Benzene, 1-undecenyl- have longer chains, which can lead to differences in their applications and reactivity profiles .
Properties
IUPAC Name |
non-1-enylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22/c1-2-3-4-5-6-7-9-12-15-13-10-8-11-14-15/h8-14H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZIIQMSCLCSGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340977 | |
Record name | Benzene, 1-nonenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42036-73-7 | |
Record name | Benzene, 1-nonenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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